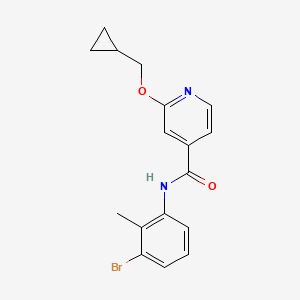

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c1-11-14(18)3-2-4-15(11)20-17(21)13-7-8-19-16(9-13)22-10-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWUJURFOAJHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multiple steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy derivative.

Amidation: The final step involves the reaction of the cyclopropylmethoxy derivative with isonicotinic acid or its derivatives to form the isonicotinamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the cyclopropyl ring.

Reduction: Reduction reactions may target the bromine atom or the isonicotinamide moiety.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and their functional attributes, leveraging general principles from the provided evidence and chemical intuition.

Halogen-Substituted Aromatic Compounds

Example : 3-chloro-N-phenyl-phthalimide ()

- Structural Differences :

- The target compound features a bromine atom at the 3-position of a 2-methylphenyl group, whereas 3-chloro-N-phenyl-phthalimide has a chlorine atom on a phthalimide scaffold.

- The cyclopropylmethoxy group in the target compound introduces steric and electronic effects distinct from the phthalimide’s anhydride ring.

- Functional Implications :

- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter nucleophilic substitution kinetics or intermolecular interactions (e.g., halogen bonding) .

- Thermal Stability : Phthalimides like 3-chloro-N-phenyl-phthalimide are used in high-temperature polymer synthesis due to their stability ; the target compound’s amide-pyridine system may exhibit different thermal behavior.

Cyclopropane-Containing Derivatives

Example : Cyclopropane-functionalized pharmaceuticals (e.g., antiretroviral agents)

- Structural Differences :

- The cyclopropylmethoxy group in the target compound differs from cyclopropane rings fused directly to aromatic systems (e.g., in tricyclic antidepressants).

- Functional Implications: Metabolic Stability: Cyclopropane’s strain energy may enhance metabolic resistance compared to unstrained alkoxy groups.

Amide and Pyridine Hybrids

Example : Nicotinamide derivatives (e.g., isoniazid)

- Structural Differences :

- The isonicotinamide backbone in the target compound contrasts with simpler nicotinamides, offering additional sites for substitution.

- Functional Implications :

Supramolecular and Crystallographic Behavior

highlights the role of intermolecular interactions in crystal engineering. For N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide:

- Key Synthons: The bromine atom could participate in halogen bonding (C–Br⋯O/N), while the amide group may form N–H⋯O/N hydrogen bonds. Cyclopropane’s steric bulk might disrupt close-packing, leading to less dense crystals compared to non-cyclopropane analogs .

- Comparison with 3-chloro-N-phenyl-phthalimide :

- The phthalimide’s anhydride ring enables π-stacking and dipole interactions, whereas the target compound’s pyridine and cyclopropane groups may prioritize halogen bonding and hydrogen bonding .

Biological Activity

N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is a synthetic compound belonging to the class of isonicotinamides, characterized by its unique molecular structure that includes a brominated aromatic ring and a cyclopropylmethoxy group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C17H17BrN2O2

- Molecular Weight : 361.239 g/mol

- IUPAC Name : N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Synthesis

The synthesis of this compound typically involves:

- Bromination of 2-methylphenyl to introduce a bromine atom.

- Cyclopropylmethoxylation under basic conditions.

- Amidation with isonicotinic acid derivatives to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Activity : Research indicates potential efficacy in inhibiting tumor cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Studies : In vitro assays demonstrated that this compound displayed considerable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL -

Cancer Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM) MCF-7 15 A549 25

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(3-bromo-2-methylphenyl)-2-(methoxy)isonicotinamide | Moderate | Low |

| N-(3-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | Low | Moderate |

The presence of the bromine atom and cyclopropyl group in this compound appears to enhance its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-bromo-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, and what key parameters influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling a brominated aniline derivative (e.g., 3-bromo-2-methylaniline) with a functionalized isonicotinic acid scaffold. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or PyBOP under inert atmospheres.

- Protecting group strategies : Protect sensitive groups (e.g., cyclopropylmethoxy) during intermediate steps to avoid side reactions .

- Reaction optimization : Control pH (6.5–7.5) and temperature (70–90°C) to minimize hydrolysis of the cyclopropane ring .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures risk cyclopropane ring opening |

| Solvent | DMF or DCM | Polar aprotic solvents enhance solubility |

| Catalyst | Pyridine/TsOH | Facilitates amine activation |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the bromine substituent (e.g., H NMR: δ 7.2–7.4 ppm for aromatic protons; C NMR: δ 115–125 ppm for C-Br) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirm planarity of the π-conjugated system (dihedral angle: ~8.38° between aromatic rings) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 389.2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding tautomeric forms or reactive intermediates during synthesis?

- Approach :

- Combined Spectroscopic Analysis : Use N NMR and IR to distinguish between keto-amine (N–H stretch: ~3300 cm) and enol forms (O–H stretch: ~3500 cm) .

- Crystallographic Validation : Resolve ambiguity via single-crystal X-ray diffraction, as demonstrated for the keto-amine tautomer in related bromophenyl acetamides .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to compare thermodynamic stability of tautomers .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodology :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce oxidative metabolism .

- Compare analogs (e.g., bromine vs. chlorine) to identify metabolically stable substituents .

Q. How do structural modifications influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Experimental Design :

- Analog Synthesis : Replace bromine with halogens (Cl, F) or modify the cyclopropane moiety (e.g., cyclobutylmethoxy).

- Bioactivity Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Example SAR Findings :

| Substituent Modification | Biological Activity (IC) | Notes |

|---|---|---|

| Br → Cl | 12 nM → 18 nM | Reduced potency due to weaker halogen bonding |

| Cyclopropane → Cyclobutane | 12 nM → 45 nM | Larger ring size decreases target affinity |

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Protocol :

- Electrostatic Potential Maps : Generate via Gaussian09 to identify electron-deficient aromatic carbons susceptible to SNAr (e.g., para to bromine) .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH (8–10) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solubility Differences : Use co-solvents (e.g., DMSO ≤ 0.1%) to ensure consistent compound dissolution .

- Resolution : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.